molecular formula C11H15IO B2756625 4-tert-Butyl-1-iodo-2-methoxybenzene CAS No. 934180-29-7

4-tert-Butyl-1-iodo-2-methoxybenzene

Cat. No.: B2756625
CAS No.: 934180-29-7
M. Wt: 290.144
InChI Key: HBKFBRMBPGIUSF-UHFFFAOYSA-N
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Description

4-tert-Butyl-1-iodo-2-methoxybenzene is an organic compound with the molecular formula C11H15IO. It is a derivative of benzene, where the benzene ring is substituted with a tert-butyl group, an iodine atom, and a methoxy group. This compound is often used in organic synthesis and various chemical reactions due to its unique structure and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-tert-Butyl-1-iodo-2-methoxybenzene typically involves electrophilic aromatic substitution reactions. One common method is the iodination of 4-tert-butyl-2-methoxybenzene using iodine and an oxidizing agent such as nitric acid or hydrogen peroxide. The reaction is usually carried out in an organic solvent like acetic acid or dichloromethane at a controlled temperature .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

4-tert-Butyl-1-iodo-2-methoxybenzene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield 4-tert-butyl-2-methoxybenzene azide, while oxidation with potassium permanganate could produce 4-tert-butyl-2-methoxybenzoic acid .

Scientific Research Applications

4-tert-Butyl-1-iodo-2-methoxybenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Employed in the study of enzyme-catalyzed reactions and as a probe in biochemical assays.

    Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 4-tert-Butyl-1-iodo-2-methoxybenzene involves its ability to participate in electrophilic aromatic substitution reactions. The tert-butyl group and methoxy group activate the benzene ring towards electrophilic attack, while the iodine atom serves as a leaving group. This allows the compound to undergo various transformations, making it a versatile intermediate in organic synthesis .

Comparison with Similar Compounds

Similar Compounds

  • 4-tert-Butyl-1-bromo-2-methoxybenzene
  • 4-tert-Butyl-1-chloro-2-methoxybenzene
  • 4-tert-Butyl-1-fluoro-2-methoxybenzene

Uniqueness

Compared to its halogenated analogs, 4-tert-Butyl-1-iodo-2-methoxybenzene is unique due to the larger atomic size and lower electronegativity of iodine. This makes the iodine atom a better leaving group in substitution reactions, enhancing the compound’s reactivity and versatility in organic synthesis .

Properties

IUPAC Name

4-tert-butyl-1-iodo-2-methoxybenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15IO/c1-11(2,3)8-5-6-9(12)10(7-8)13-4/h5-7H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBKFBRMBPGIUSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=C(C=C1)I)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15IO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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